Felypressin Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

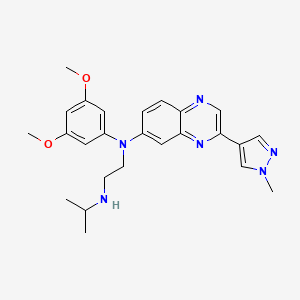

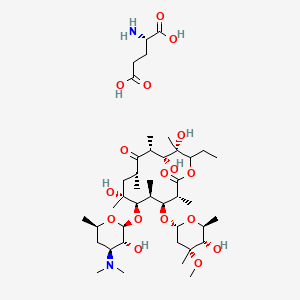

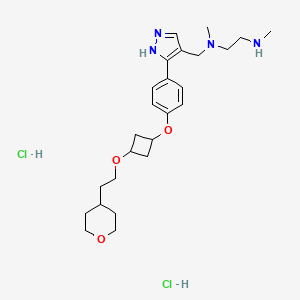

Felypressin Acetate is a synthetic nonapeptide and a non-catecholamine vasoconstrictor . It is used primarily as a hemostatic and is widely used in dental procedures . It comprises cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues .

Molecular Structure Analysis

Felypressin Acetate is a nonapeptide, meaning it consists of nine amino acids. The sequence of these amino acids is cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide . A disulfide bridge joins the two cysteine residues .Chemical Reactions Analysis

Felypressin Acetate is a synthetic analog of lypressin or vasopressin with a greater vasoconstrictor activity than antidiuretic action . It binds to the vasopressin receptor V1a, causing contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .Physical And Chemical Properties Analysis

Felypressin Acetate has a molecular weight of 1100.28 and its formula is C48H69N13O13S2 . It is a solid substance and is soluble in water .Applications De Recherche Scientifique

Local Anaesthetic in Dental Procedures

Felypressin Acetate is commonly used as a vasoconstrictor in local anaesthetic injections for dental use . It helps to restrict the flow of the anaesthetic to the specific area where the dental procedure is being performed, thereby increasing the duration and quality of the anaesthesia .

Treatment of Pain and Inflammation of the Mouth

Felypressin Acetate is an ingredient of preparations that have been used for the treatment of pain and inflammation of the mouth . It helps to reduce swelling and alleviate discomfort, making it beneficial for patients suffering from oral conditions .

Hemostatic Agent

Felypressin Acetate has a greater vasoconstrictor activity than antidiuretic action, and it is used primarily as a hemostatic . This means it can help control bleeding by causing blood vessels to constrict, which is particularly useful in surgical procedures .

Alternative to Adrenaline as a Localising Agent

Felypressin Acetate is used as an alternative to adrenaline as a localising agent . This is particularly useful in patients who may have contraindications to adrenaline, such as those with certain cardiovascular conditions .

Research Use

Felypressin Acetate is used for research purposes due to its ability to activate the AVP Receptor V1a . This receptor plays a crucial role in various physiological processes, including blood pressure regulation and water homeostasis .

Pharmacological Studies

Felypressin Acetate’s unique properties make it a subject of interest in pharmacological studies . Its mechanism of action, absorption, distribution, metabolism, and elimination are areas of ongoing research .

Mécanisme D'action

Target of Action

Felypressin Acetate primarily targets the Vasopressin V1a receptor . This receptor is found in various sites around the body, including the central nervous system, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .

Mode of Action

Felypressin Acetate interacts with its target by binding to the Vasopressin V1a receptor . This binding causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .

Pharmacokinetics

Its use in local anaesthetic injections for dental use suggests it has suitable bioavailability for this application .

Result of Action

The binding of Felypressin Acetate to the Vasopressin V1a receptor results in the contraction of smooth muscle in the vascular bed . This vasoconstrictor activity is greater than its antidiuretic action . It is used primarily as a hemostatic, helping to control bleeding during dental procedures .

Safety and Hazards

Felypressin Acetate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, the affected area should be washed immediately with water and mild soap .

Orientations Futures

While the future directions for Felypressin Acetate are not explicitly mentioned in the search results, it is noted that Felypressin Acetate is a synthetic analog of lypressin or vasopressin, which has been widely studied . Therefore, future research could potentially focus on further understanding the mechanisms of Felypressin Acetate and exploring its potential applications in medical and dental procedures.

Propriétés

IUPAC Name |

acetic acid;N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O11S2.C2H4O2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONQCMCHGLZABI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H69N13O13S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1100.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Felypressin Acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)

![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)